Cas no 1807211-21-7 (3-Chloromethyl-6-fluoro-2-methoxypyridine)

3-Chloromethyl-6-fluoro-2-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloromethyl-6-fluoro-2-methoxypyridine
- 3-(Chloromethyl)-6-fluoro-2-methoxypyridine
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- インチ: 1S/C7H7ClFNO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3
- InChIKey: UKQKOFRAPYBNOU-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=C(N=C1OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 125
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 22.1
3-Chloromethyl-6-fluoro-2-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029010184-250mg |
3-Chloromethyl-6-fluoro-2-methoxypyridine |
1807211-21-7 | 95% | 250mg |
$931.00 | 2022-03-31 | |
Alichem | A029010184-1g |
3-Chloromethyl-6-fluoro-2-methoxypyridine |
1807211-21-7 | 95% | 1g |
$2,923.95 | 2022-03-31 |
3-Chloromethyl-6-fluoro-2-methoxypyridine 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
3-Chloromethyl-6-fluoro-2-methoxypyridineに関する追加情報
Introduction to 3-Chloromethyl-6-fluoro-2-methoxypyridine (CAS No. 1807211-21-7) in Modern Pharmaceutical Research
3-Chloromethyl-6-fluoro-2-methoxypyridine, identified by the chemical identifier CAS No. 1807211-21-7, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and utility in drug development.
The molecular structure of 3-Chloromethyl-6-fluoro-2-methoxypyridine consists of a pyridine ring substituted with a chloromethyl group at the 3-position, a fluoro atom at the 6-position, and a methoxy group at the 2-position. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
In recent years, there has been a growing interest in exploring the potential of 3-Chloromethyl-6-fluoro-2-methoxypyridine as a building block for the development of novel therapeutic agents. The presence of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional moieties such as amines, alcohols, and thiols. This reactivity has been leveraged in the synthesis of small molecule inhibitors targeting various biological pathways.
One particularly notable area where 3-Chloromethyl-6-fluoro-2-methoxypyridine has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer, inflammation, and neurodegeneration. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that modulate these pathways effectively. The structural features of 3-Chloromethyl-6-fluoro-2-methoxypyridine make it an attractive scaffold for generating kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes.
Recent studies have highlighted the utility of 3-Chloromethyl-6-fluoro-2-methoxypyridine in the synthesis of inhibitors for tyrosine kinases, a subclass of kinases that are frequently overactive in cancer cells. For instance, derivatives of this compound have been shown to exhibit potent inhibitory activity against src-family kinases, which are involved in cell proliferation and survival. The fluoro substituent at the 6-position has been particularly noted for its ability to enhance binding affinity and metabolic stability, key factors in drug design.
Another area where 3-Chloromethyl-6-fluoro-2-methoxypyridine has found application is in the development of antiviral agents. The unique electronic properties conferred by the combination of chloromethyl, fluoro, and methoxy groups allow this compound to interact with viral enzymes such as proteases and polymerases. By inhibiting these enzymes, antiviral drugs can prevent viral replication and spread within host cells. Preliminary research indicates that certain derivatives of 3-Chloromethyl-6-fluoro-2-methoxypyridine exhibit promising antiviral activity against various RNA viruses.
The synthetic versatility of 3-Chloromethyl-6-fluoro-2-methoxypyridine also makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR). By systematically modifying different parts of its structure, researchers can gain insights into how specific functional groups influence biological activity. This iterative process is crucial for optimizing lead compounds into viable drug candidates. The ability to introduce diverse substituents while maintaining core structural elements allows for rapid exploration of chemical space.
In addition to its applications in drug discovery, 3-Chloromethyl-6-fluoro-2-methoxypyridine has been utilized in material science research. Its ability to form coordination complexes with metal ions has led to investigations into its potential use as a ligand in catalytic systems. These complexes have shown promise in various transformations, including cross-coupling reactions that are essential in organic synthesis.
The future prospects for 3-Chloromethyl-6-fluoro-2-methoxypyridine appear promising as ongoing research continues to uncover new applications and optimize existing ones. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process by enabling more efficient identification of novel derivatives with enhanced biological activity.
In conclusion, 3-Chloromethyl-6-fluoro-2-methoxypyridine (CAS No. 1807211-21-7) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research progresses, it is likely that this compound will continue to play a crucial role in the development of next-generation therapeutics.
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